Comparative NMDA Receptor Antagonism Potency (IC50)
In a standardized in vitro cortical wedge preparation, 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid (as the racemic DL-AP7) demonstrated an IC50 of 11.1 µM for antagonism of 40 µM NMDA-induced responses. This places its potency between the less active D-AP5 (IC50 = 3.7 µM) and the more potent CPP (IC50 = 0.64 µM), providing a specific activity benchmark for experimental design [1].
| Evidence Dimension | In vitro NMDA receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 11.1 ± 2.1 µM |
| Comparator Or Baseline | D-AP5: 3.7 ± 0.32 µM; CPP: 0.64 ± 0.06 µM |
| Quantified Difference | Target compound is ~3-fold less potent than D-AP5 and ~17-fold less potent than CPP. |
| Conditions | Rat cortical wedge preparation; antagonism of 40 µM NMDA-evoked responses. |
Why This Matters
This quantitative benchmark enables precise selection of the appropriate antagonist for studies requiring a specific degree of NMDA receptor blockade, balancing efficacy with potential off-target effects.
- [1] Davies, J., et al. (1986). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology, 87(3), 621-628. View Source
